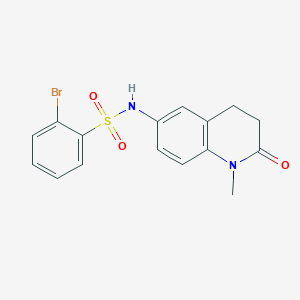![molecular formula C14H18N4O3 B2704056 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-20-3](/img/structure/B2704056.png)
3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA .
Molecular Structure Analysis
The molecule contains a purine ring, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring . It also contains an isopentyl group, which is a five-carbon alkyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The purine ring might undergo reactions typical of aromatic compounds, while the isopentyl group might undergo reactions typical of alkanes .Applications De Recherche Scientifique
Receptor Affinity and Molecular Docking Studies
Research has identified compounds with a purine-2,4-dione nucleus, showing affinity for serotoninergic and dopaminergic receptors. These studies highlight the potential of purine derivatives in addressing mental health disorders such as depression and anxiety through receptor affinity and selectivity, particularly with substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system (Zagórska et al., 2015).
Antioxidant and DNA Cleavage Activities
Compounds synthesized from the South China Sea gorgonian Subergorgia suberosa, including new purine alkaloids, have shown weak cytotoxicity towards human cancer cell lines, indicating their potential in cancer research (Qi et al., 2008). Furthermore, microwave-assisted synthesis of coumarin-purine hybrids demonstrated in vitro antioxidant activity and DNA cleavage, suggesting their application in the development of therapeutic agents (Mangasuli et al., 2019).
Synthetic Pathways and Chemical Properties
The synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones have been explored, revealing insights into the structural dynamics and reactivity of purine analogs (Coburn & Taylor, 1982). This research contributes to the broader understanding of purine derivatives' chemical behavior and potential applications.
Anti-Asthmatic Agents
Xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been synthesized and evaluated for their vasodilator activity, which is crucial for developing anti-asthmatic agents. These studies highlight the role of purine derivatives in modulating physiological responses relevant to asthma treatment (Bhatia et al., 2016).
Anticancer and Antimicrobial Activity
The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been pursued, with some compounds showing promising anticancer, anti-HIV-1, and antimicrobial activities. This line of research underscores the potential of purine derivatives as versatile therapeutic agents (Ashour et al., 2012).
Propriétés
IUPAC Name |
4,7-dimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(2)5-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)7-9(3)21-13/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPHETVNOXBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
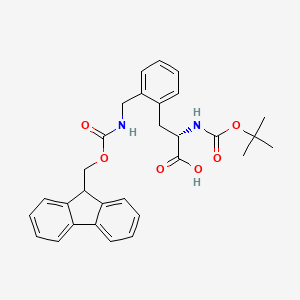
![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)
![Ethyl 2-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2703978.png)
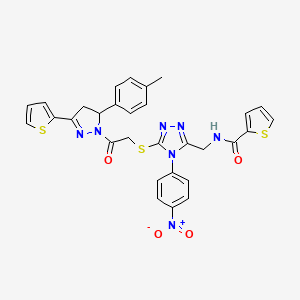
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
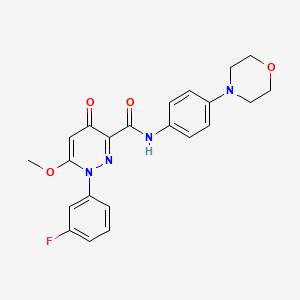
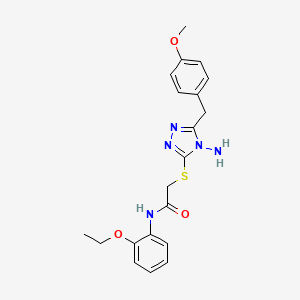
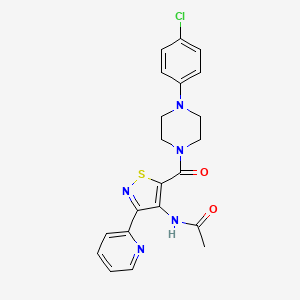

![N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2703991.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2703992.png)
